

DSPE-PEG46-Folate: An In-Depth Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: DSPE-PEG46-Folate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (**DSPE-PEG46-Folate**). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for cancer therapeutics, due to the high affinity of the folate ligand for folate receptors overexpressed on the surface of many tumor cells. Understanding its solubility and stability is paramount for consistent formulation, storage, and in vivo performance.

The polyethylene glycol (PEG) linker in **DSPE-PEG46-Folate**, with approximately 46 PEG units, corresponds to a PEG molecular weight of roughly 2000 Da. Therefore, data for DSPE-PEG2000-Folate is used as a close proxy throughout this guide.

Core Characteristics

DSPE-PEG46-Folate is an amphiphilic molecule, possessing a hydrophobic DSPE lipid tail and a hydrophilic PEG-Folate chain. This structure allows it to self-assemble in aqueous solutions to form micelles or to be incorporated into lipid bilayers of liposomes and other nanoparticles. [1][2][3][4] This self-assembly is fundamental to its function as a drug carrier and for the steric stabilization of nanocarrier systems, which can improve their circulation time and reduce non-specific uptake.[5]

Solubility Profile

The solubility of **DSPE-PEG46-Folate** is dependent on the solvent and the temperature. Its amphiphilic nature dictates its solubility in both aqueous and organic media.

Quantitative Solubility Data

Solvent System	Concentration	Conditions	Source
Hot Water	>5 mg/mL	Temperature not specified	
Dimethyl Sulfoxide (DMSO)	>5 mg/mL	-	
Dimethyl Sulfoxide (DMSO)	50 mg/mL	Requires sonication	
Chloroform/Methanol	>5 mg/mL	Ratio not specified	
Ethanol	5 mg/mL	-	
Chloroform:Methanol:Ammonia (80:20:2)	5 mg/mL	-	

Critical Micelle Concentration (CMC)

The CMC is the concentration at which the individual lipid molecules (unimers) begin to associate to form micelles. This is a key parameter for understanding the behavior of **DSPE-PEG46-Folate** in aqueous solutions. For the closely related DSPE-PEG2000, the CMC has been determined to be in the low micromolar range.

Compound	CMC	Medium	Source
DSPE-PEG2000	0.5 - 1.5 μ M	Not specified	
DSPE-PEG2000	~10x higher in pure water than in buffer	Water vs. HEPES buffered saline	

The CMC is influenced by factors such as the length of the PEG chain, temperature, and the ionic strength of the medium. For instance, the CMC of DSPE-PEG tends to be higher for longer PEG chains.

Stability Characteristics

The stability of **DSPE-PEG46-Folate** is crucial for its shelf-life and performance in biological systems. The primary degradation pathways are hydrolysis of the ester bonds in the DSPE anchor and the phosphodiester bond.

Storage and Handling Recommendations

Proper storage and handling are essential to maintain the integrity of **DSPE-PEG46-Folate**.

Parameter	Recommendation	Rationale	Source
Storage Temperature	-20°C	To minimize chemical degradation	
Long-term Stability	> 12 months	At recommended storage conditions	
Storage Atmosphere	Store in a dry place (desiccate)	To prevent hydrolysis	
Light Exposure	Protect from light	To prevent photo-oxidation	
Solution Preparation	Prepare fresh solutions before use	To avoid degradation in aqueous media	
Freeze-Thaw Cycles	Avoid frequent cycles	Can lead to aggregation or degradation	

Experimental Protocols

Below are representative methodologies for assessing the solubility and stability of **DSPE-PEG46-Folate**.

Determination of Solubility

- Preparation of Saturated Solutions:
 - Add an excess amount of **DSPE-PEG46-Folate** to the chosen solvent (e.g., water, PBS at a specific pH).
 - Equilibrate the suspension at a controlled temperature with constant agitation for a defined period (e.g., 24-48 hours) to ensure saturation.
- Separation of Undissolved Material:
 - Centrifuge the saturated solution at high speed to pellet the undissolved lipid.
 - Carefully collect the supernatant for analysis.
- Quantification:
 - Quantify the concentration of **DSPE-PEG46-Folate** in the supernatant. Due to the lack of a strong chromophore in the DSPE-PEG portion, a suitable analytical method could be:
 - High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for non-volatile compounds that lack a UV chromophore.
 - Quantification of the Folate Moiety: The folate portion has UV absorbance, which can be used for quantification, though this may require a calibration curve and careful handling due to potential interference.
 - Alternatively, if used to solubilize a hydrophobic drug, the concentration of the drug can be measured by RP-HPLC, which indirectly indicates the solubilization capacity.

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of amphiphilic molecules is through fluorescence spectroscopy using a fluorescent probe.

- Probe Selection:

- A fluorescent dye that exhibits a change in its fluorescence properties (e.g., intensity, emission wavelength) upon partitioning from an aqueous to a hydrophobic micellar environment is used. Pyrene is a classic example.
- Sample Preparation:
 - Prepare a series of solutions with varying concentrations of **DSPE-PEG46-Folate** in the desired aqueous medium (e.g., PBS).
 - Add a constant, low concentration of the fluorescent probe to each solution.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of the probe in each sample using a fluorometer.
- Data Analysis:
 - Plot the fluorescence intensity as a function of the **DSPE-PEG46-Folate** concentration (on a logarithmic scale).
 - The CMC is determined from the intersection of the two linear portions of the resulting plot, indicating the onset of micelle formation.

Stability Assessment

Stability testing typically involves storing the material under defined conditions and monitoring its degradation over time.

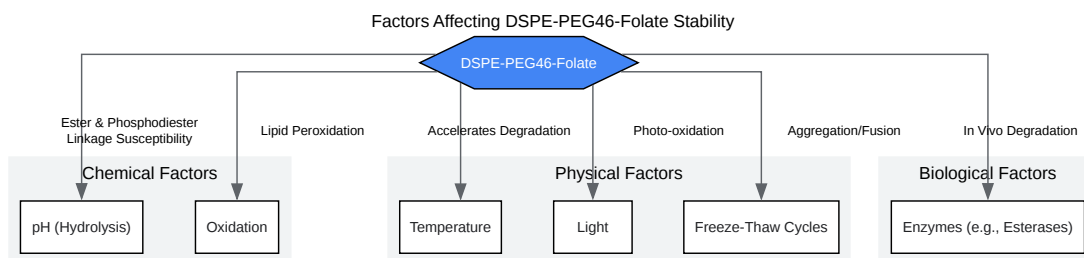
- Sample Preparation:
 - Prepare solutions of **DSPE-PEG46-Folate** in relevant buffers (e.g., PBS at different pH values) or as a solid.
- Storage Conditions:
 - Store the samples under various conditions, including the recommended storage temperature (-20°C), refrigerated (2-8°C), ambient temperature, and elevated

temperatures (e.g., 40°C) to perform accelerated stability studies. Protect samples from light.

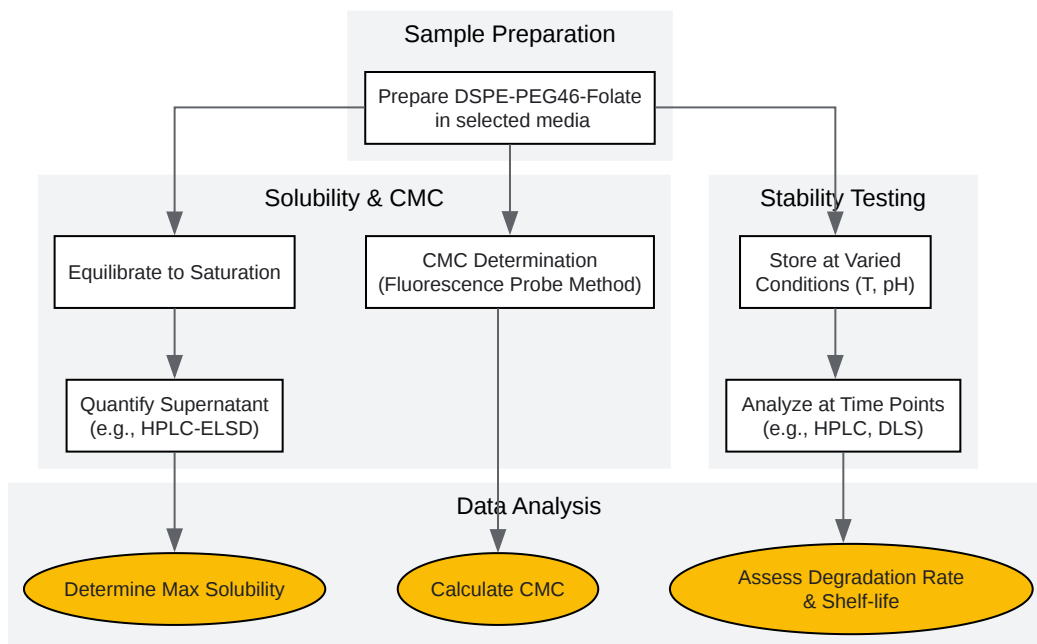
- Time Points:
 - Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
- Analytical Method:
 - Use a stability-indicating analytical method, such as HPLC, to separate the intact **DSPE-PEG46-Folate** from its potential degradation products.
 - Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.
- Physical Stability:
 - For solutions, visually inspect for precipitation or changes in clarity.
 - For liposomal formulations, monitor changes in particle size and size distribution using Dynamic Light Scattering (DLS).

Visualizations

Factors Affecting DSPE-PEG46-Folate Stability



Workflow for Solubility & Stability Assessment



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